molecular formula C15H21N3O2S B11830713 Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Cat. No.: B11830713
M. Wt: 307.4 g/mol
InChI Key: YKXBMPRNQFKMSP-UHFFFAOYSA-N
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Description

Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the indole moiety and the spirocyclic system makes it an interesting subject for research and development.

Preparation Methods

The synthesis of Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Spirocyclization: The spirocyclic structure is introduced by reacting the indole derivative with a suitable cyclopropane precursor under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety but lack the spirocyclic structure.

    Spirocyclic Compounds: Spiro[cyclopropane-1,3’-indole] derivatives have similar spirocyclic structures but different functional groups.

    Sulfamoyl Compounds: Sulfamoyl chloride and sulfamethoxazole contain the sulfamoyl group but differ in their overall structure.

The uniqueness of Tert-butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine lies in its combination of the indole moiety, spirocyclic structure, and sulfamoyl group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

2'-(tert-butylsulfamoylimino)-1'-methylspiro[cyclopropane-1,3'-indole]

InChI

InChI=1S/C15H21N3O2S/c1-14(2,3)17-21(19,20)16-13-15(9-10-15)11-7-5-6-8-12(11)18(13)4/h5-8,17H,9-10H2,1-4H3

InChI Key

YKXBMPRNQFKMSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1C

Origin of Product

United States

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